molecular formula C20H16ClN3O2 B2409925 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one CAS No. 1326844-20-5

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one

Cat. No.: B2409925
CAS No.: 1326844-20-5
M. Wt: 365.82
InChI Key: FEVOBDURVAKSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one is a heterocyclic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a 2-chlorophenyl group

Properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c1-2-11-24-12-15(18(25)14-8-4-6-10-17(14)24)20-22-19(23-26-20)13-7-3-5-9-16(13)21/h3-10,12H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVOBDURVAKSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets:

Biological Activity

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. Research has indicated its potential as an antimicrobial and anticancer agent, among other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure

The compound features a quinoline core substituted with a 1,2,4-oxadiazole ring and a chlorophenyl group. This unique structure is believed to contribute to its bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit several enzymes and receptors involved in critical cellular processes:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play roles in cancer progression and metabolic regulation .
  • Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example:

Cell Line IC50 (µM)
HeLa (cervical cancer)<10
CaCo-2 (colon adenocarcinoma)<10
H9c2 (rat heart myoblast)<10

The compound's ability to induce apoptosis in these cells suggests a potential for further development as an anticancer therapeutic .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate strong activity:

Microorganism MIC (µg/mL)
MRSA0.98
S. aureus7.80
C. albicans12.50

These findings highlight the compound's potential as a lead for developing new antimicrobial agents in the face of rising antibiotic resistance .

Case Studies

A recent study investigated the cytotoxic effects of related oxadiazole derivatives on various cancer cell lines. The results showed that compounds with similar structural features exhibited potent antiproliferative activities, reinforcing the importance of the oxadiazole moiety in enhancing biological efficacy .

Another case study focused on the antimicrobial efficacy of the compound against biofilm-forming strains of bacteria. The results demonstrated that it could effectively disrupt biofilm formation, which is crucial for treating chronic infections .

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